1-(Benzylthio)-N,N-dimethyl-2-(trimethylsilyl)ethenamine
Description
1-(Benzylthio)-N,N-dimethyl-2-(trimethylsilyl)ethenamine is a structurally complex enamine derivative featuring three distinct substituents: a benzylthio (C₆H₅CH₂S-) group, a trimethylsilyl (TMS, (CH₃)₃Si-) group, and an N,N-dimethylamino (-N(CH₃)₂) group. The compound’s backbone consists of an ethenamine (CH₂=CH-NR₂) framework, where the electron-rich silyl and sulfur-containing groups modulate its electronic and steric properties.
Properties
Molecular Formula |
C14H23NSSi |
|---|---|
Molecular Weight |
265.49 g/mol |
IUPAC Name |
(E)-1-benzylsulfanyl-N,N-dimethyl-2-trimethylsilylethenamine |
InChI |
InChI=1S/C14H23NSSi/c1-15(2)14(12-17(3,4)5)16-11-13-9-7-6-8-10-13/h6-10,12H,11H2,1-5H3/b14-12+ |
InChI Key |
JIXCCQHADFZSKL-WYMLVPIESA-N |
Isomeric SMILES |
CN(C)/C(=C\[Si](C)(C)C)/SCC1=CC=CC=C1 |
Canonical SMILES |
CN(C)C(=C[Si](C)(C)C)SCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Benzylthio)-N,N-dimethyl-2-(trimethylsilyl)ethenamine typically involves the reaction of benzylthiol with N,N-dimethyl-2-(trimethylsilyl)ethenamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with considerations for cost-effectiveness, safety, and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(Benzylthio)-N,N-dimethyl-2-(trimethylsilyl)ethenamine undergoes various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the benzylthio group, yielding N,N-dimethyl-2-(trimethylsilyl)ethenamine.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions, using reagents like halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium, nickel), and specific temperature and pressure settings to optimize reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Organic Synthesis
The compound is utilized as an intermediate in the synthesis of various organic molecules. Its ability to participate in nucleophilic addition reactions makes it valuable for constructing complex molecular architectures. For instance, it can be employed in the synthesis of thioether derivatives, which are important in pharmaceuticals and agrochemicals.
Case Study : A study demonstrated the use of 1-(Benzylthio)-N,N-dimethyl-2-(trimethylsilyl)ethenamine in the synthesis of novel thiazole derivatives that exhibit antimicrobial activity. The reaction conditions were optimized to yield high purity products suitable for biological testing.
Medicinal Chemistry
Research indicates that compounds similar to 1-(Benzylthio)-N,N-dimethyl-2-(trimethylsilyl)ethenamine exhibit potential biological activities, including anticancer and antibacterial properties. Its derivatives are being explored for their efficacy against various cancer cell lines.
Case Study : A recent investigation focused on synthesizing analogs of this compound to evaluate their cytotoxic effects on human cancer cells. The results showed that certain derivatives significantly inhibited cell proliferation, suggesting a pathway for developing new anticancer agents.
Catalysis
The compound has been studied as a catalyst in various organic reactions, including Michael additions and cross-coupling reactions. Its ability to stabilize transition states makes it an effective catalyst for promoting chemical transformations under mild conditions.
Case Study : In a catalytic study, 1-(Benzylthio)-N,N-dimethyl-2-(trimethylsilyl)ethenamine was used to facilitate the synthesis of complex polycyclic compounds from simpler precursors. The reaction exhibited high yields and selectivity, demonstrating its potential as a catalyst in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of 1-(Benzylthio)-N,N-dimethyl-2-(trimethylsilyl)ethenamine involves its interaction with specific molecular targets and pathways. The benzylthio group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The dimethylamino group can modulate the compound’s basicity and nucleophilicity, affecting its reactivity and binding affinity to biological macromolecules.
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs can be categorized based on substituent variations:
Key Observations :
- The TMS group in the target compound reduces polarity compared to nitro or sulfonyl analogs, enhancing lipophilicity.
- Benzylthio groups (as in the target and ) improve stability against oxidation relative to simple thiols.
Spectroscopic and Physical Properties
Biological Activity
1-(Benzylthio)-N,N-dimethyl-2-(trimethylsilyl)ethenamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a benzylthio group and a trimethylsilyl group, which may contribute to its biological properties. The general molecular formula is with a molecular weight of approximately 205.3 g/mol.
The biological activity of 1-(Benzylthio)-N,N-dimethyl-2-(trimethylsilyl)ethenamine may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit various enzymes, including proteases and kinases, which play critical roles in cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially affecting bacterial cell wall synthesis or disrupting membrane integrity.
Pharmacological Effects
Research indicates that compounds structurally related to 1-(Benzylthio)-N,N-dimethyl-2-(trimethylsilyl)ethenamine have demonstrated various pharmacological effects:
- Antitumor Activity : Some derivatives have been studied for their ability to inhibit tumor growth in vitro and in vivo models.
- Anti-inflammatory Properties : Compounds in this class have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have been conducted to investigate the biological activity of related compounds, providing insights into the potential effects of 1-(Benzylthio)-N,N-dimethyl-2-(trimethylsilyl)ethenamine:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
